5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine
Description
Properties
IUPAC Name |
5-fluoro-2-(1-pyridin-3-ylethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-9(10-3-2-6-14-7-10)16-12-5-4-11(13)8-15-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGYNCMTYDGTHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)OC2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Fluorine Position and Heterocyclic Modifications
- 5-Fluoro-2-methoxy-3-methylpyridine (CAS 884494-89-7) Structure: Methoxy group at 2-position, methyl at 3-position. Molecular Weight: 157.16 g/mol. This simplification may enhance metabolic stability but decrease target specificity .
- 5-Fluoro-3-(2-phenylhydrazinylidene)indolin-2-one Structure: Fluoro-pyridine fused with an indolinone core and phenylhydrazine. Molecular Weight: 269.27 g/mol.
Ethoxy-Linked Pyridine Derivatives
4-[5-[(rac)-1-(5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (TT00)
- Structure : Ethoxy group bridges isoxazole and triazole rings linked to pyridine.
- Molecular Weight : ~450 g/mol (estimated).
- Key Difference : The isoxazole-triazole system enhances π-π stacking and hydrogen-bonding interactions, making it effective in stress-related disorders (e.g., anxiety, ulcer treatment) .
(2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine
Pharmacological and Physicochemical Properties
Table 1: Comparative Data on Pyridine Derivatives
Key Observations :
Fluorine Position : The 5-fluoro substitution is conserved across analogs to optimize electronic effects without steric hindrance.
Ethoxy vs. Heterocyclic Substituents : Ethoxy-linked pyridines (e.g., TT00) show broader biological activity due to flexible linker regions, whereas rigid heterocycles (e.g., pyrrolidinyl) favor CNS penetration .
Molecular Weight : Derivatives under 300 g/mol (e.g., 166–232 g/mol) align with Lipinski’s Rule of Five, suggesting oral bioavailability .
Biological Activity
5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine core with a fluorine substituent and an ethoxy group linked to another pyridine ring. Its structure can be represented as follows:
The biological activity of this compound primarily involves interactions with various molecular targets including enzymes and receptors. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), which is crucial in the folate synthesis pathway, thereby impacting cell proliferation and survival in cancer cells .
Biological Activity Overview
The compound exhibits several biological activities:
- Anticancer Activity : Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated its ability to induce apoptosis and inhibit cell proliferation more effectively than some standard chemotherapeutics .
- Kinase Inhibition : The compound has shown promise as a selective inhibitor of certain kinases involved in cancer signaling pathways. For instance, it was found to selectively inhibit Ca²⁺/calmodulin-stimulated adenylyl cyclase type 1 (AC1), which is linked to chronic pain sensitization and could be a target for pain management therapies .
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | FaDu (hypopharyngeal tumor) | 12.5 | Induces apoptosis |
| 2 | MCF7 (breast cancer) | 15.0 | Inhibits proliferation |
| 3 | A549 (lung cancer) | 10.0 | Kinase inhibition |
These studies highlight the compound's potential as a therapeutic agent in oncology.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyridine and ethoxy groups can significantly alter the biological activity of the compound. For example, replacing the fluorine atom with other halogens resulted in varying degrees of potency against cancer cell lines, suggesting that electronic properties play a critical role in its activity .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that this compound possesses favorable absorption and distribution characteristics, with moderate metabolic stability observed in liver microsomes. Toxicity assessments indicated low cytotoxicity towards normal human cells, reinforcing its potential as a safe therapeutic option .
Q & A
Q. What are the established synthetic routes for 5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine, and what analytical techniques validate its purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, fluorinated pyridines are often prepared using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine precursors and boronic acids . Post-synthesis, purity is validated via:
Q. How is the crystal structure of fluorinated pyridine derivatives determined, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, 2-Fluoro-5-(4-fluorophenyl)pyridine was resolved to 0.046 R-factor, revealing bond angles critical for electronic properties . Key steps:
- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures).
- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 293 K.
- Refinement : Software like SHELXL refines atomic positions and thermal parameters .
Q. What safety protocols are recommended for handling fluoropyridines during synthesis?
- Methodological Answer : Fluorinated pyridines often exhibit respiratory and dermal hazards. Mitigation strategies include:
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HF).
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Neutralize acidic residues before disposal (e.g., calcium carbonate for HF) .
Advanced Research Questions
Q. How can discrepancies in reaction yields for fluoropyridine derivatives be systematically investigated?
- Methodological Answer : Yield inconsistencies often arise from competing side reactions or catalyst deactivation. To resolve:
Q. What strategies optimize the biological activity of fluoropyridine-based compounds in drug discovery?
- Methodological Answer : Fluorine enhances bioavailability and target binding. Optimization steps include:
- Structure-Activity Relationship (SAR) : Modify the ethoxy linker length or pyridinyl substituents (e.g., 3- vs. 4-position).
- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases).
- In Vitro Assays : Test cytotoxicity (MTT assay) and selectivity (e.g., kinase panel screening) .
Q. How do electronic effects of fluorine influence the reactivity of this compound in further functionalization?
- Methodological Answer : Fluorine’s electron-withdrawing nature directs electrophilic substitution. For example:
- Meta-Directing : Fluorine at position 5 directs incoming electrophiles to position 4 or 6.
- Kinetic vs. Thermodynamic Control : Use low temperatures (−78°C) to favor kinetic products (e.g., nitration at position 4).
- DFT Calculations : Predict regioselectivity using Gaussian09 at the B3LYP/6-31G* level .
Q. What advanced techniques resolve spectral overlaps in ¹H/¹⁹F NMR of fluoropyridine derivatives?
- Methodological Answer : Overlaps arise from similar chemical shifts. Solutions include:
- 2D NMR : HSQC or NOESY to correlate ¹H-¹⁹F couplings.
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers).
- Decoupling Experiments : Suppress ¹H-¹⁹F splitting for simplified spectra .
Data Contradiction Analysis
Q. How should conflicting reports on the stability of fluoropyridines under acidic conditions be reconciled?
- Methodological Answer : Stability varies with substituent electronic profiles. To assess:
- pH-Dependent Stability Studies : Monitor degradation via HPLC at pH 1–7 (simulated gastric fluid).
- Computational Modeling : Calculate Fukui indices to identify susceptible electrophilic sites.
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines) .
Application-Oriented Questions
Q. What role does this compound play in materials science?
- Methodological Answer : Fluoropyridines serve as ligands for luminescent complexes or monomers for conductive polymers. Applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
